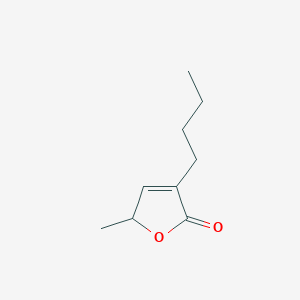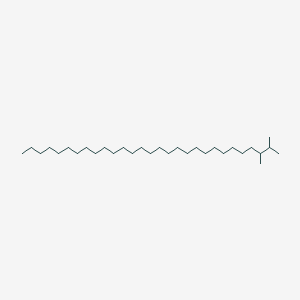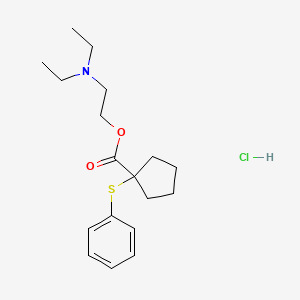![molecular formula C15H23NO4 B14332046 Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester CAS No. 99161-06-5](/img/structure/B14332046.png)
Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester is a chemical compound with the molecular formula C15H23NO4 It is an ester derivative of carbamic acid, where the carbamic acid moiety is linked to a hexyl group and a [2-(3,4-dihydroxyphenyl)ethyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid esters can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. Additionally, carbonate esters can react with ammonia to form carbamic acid esters .
Industrial Production Methods
In industrial settings, the production of carbamic acid esters often involves the use of supercritical carbon dioxide as a solvent. This method is advantageous due to its environmentally friendly nature and the ability to produce high yields of the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of carbamic acid esters.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Hydrolysis: Carbamic acid and hexanol.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexanol and the corresponding amine.
Applications De Recherche Scientifique
Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: An ester of carbamic acid with a methyl group.
Ethyl carbamate: An ester of carbamic acid with an ethyl group.
Phenyl carbamate: An ester of carbamic acid with a phenyl group.
Uniqueness
Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester is unique due to the presence of the [2-(3,4-dihydroxyphenyl)ethyl] group, which imparts specific biochemical properties and potential therapeutic applications. This distinguishes it from other carbamic acid esters, which may not possess the same level of biological activity .
Propriétés
Numéro CAS |
99161-06-5 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
hexyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-2-3-4-5-10-20-15(19)16-9-8-12-6-7-13(17)14(18)11-12/h6-7,11,17-18H,2-5,8-10H2,1H3,(H,16,19) |
Clé InChI |
AWCWIBIQCRIZKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)NCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)

![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)


![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
